3,4-dimethoxyphenyl fluoranesulfonate
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Overview
Description
3,4-Dimethoxyphenyl fluoranesulfonate: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a fluoranesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxyphenyl fluoranesulfonate typically involves the reaction of 3,4-dimethoxyphenol with fluoranesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,4-Dimethoxyphenol+Fluoranesulfonyl chloride→3,4-Dimethoxyphenyl fluoranesulfonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenyl fluoranesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The fluoranesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced products.
Scientific Research Applications
Chemistry: 3,4-Dimethoxyphenyl fluoranesulfonate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may also have potential as bioactive compounds with therapeutic applications.
Medicine: The compound and its derivatives are investigated for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to explore their efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also utilized in the development of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biomolecular structures and functions, resulting in various biological effects.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues, affecting protein structure and function.
Nucleic Acids: It can interact with DNA or RNA, potentially influencing gene expression and replication.
Cell Signaling Pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- 3,4-Dimethoxyphenyl sulfonate
- 3,4-Dimethoxyphenyl methanesulfonate
- 3,4-Dimethoxyphenyl benzenesulfonate
Uniqueness: 3,4-Dimethoxyphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical reactivity and properties compared to other sulfonate derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
2245686-70-6 |
---|---|
Molecular Formula |
C8H9FO5S |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
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